Enhanced Lipophilicity (LogP 2.83) Versus 5-Dechloro Analog (XLogP3-AA 2.4)
5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde exhibits a computed LogP of 2.83 [1], compared to an XLogP3-AA of 2.4 for the 5-dechloro analog 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1152504-75-0) [2]. This represents a ΔLogP of +0.43 units, attributable to the lipophilic contribution of the C5 chlorine substituent. The higher LogP indicates improved passive membrane permeability potential, which is a critical parameter in fragment-based drug discovery for crossing biological barriers.
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 2.83 |
| Comparator Or Baseline | 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1152504-75-0): XLogP3-AA = 2.4 |
| Quantified Difference | ΔLogP = +0.43 (target more lipophilic by ~0.43 log units) |
| Conditions | Computed values: Chemspace LogP vs PubChem XLogP3-AA 3.0 [1][2] |
Why This Matters
A 0.43 log unit increase in lipophilicity can substantially affect membrane partitioning, oral absorption, and in vivo distribution, making this compound a superior starting point for programs requiring enhanced cellular permeability.
- [1] Chemspace. 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. CSSB00000183779. LogP = 2.83. https://chem-space.com/CSSB00000183779-5AB245 View Source
- [2] PubChem. 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. CID 43141213. XLogP3-AA = 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-chlorophenyl_-3-methylpyrazole-4-carbaldehyde View Source
